molecular formula C14H21NO4 B3051569 4-[4-(Bis(2-hydroxyethyl)amino)phenyl]butanoic acid CAS No. 34677-78-6

4-[4-(Bis(2-hydroxyethyl)amino)phenyl]butanoic acid

Cat. No.: B3051569
CAS No.: 34677-78-6
M. Wt: 267.32 g/mol
InChI Key: QTGUQAIGQHYVHI-UHFFFAOYSA-N
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Description

4-[4-(Bis(2-hydroxyethyl)amino)phenyl]butanoic acid is a chemical compound with the molecular formula C14H21NO4. It is known for its unique structure, which includes a phenyl ring substituted with a bis(2-hydroxyethyl)amino group and a butanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Bis(2-hydroxyethyl)amino)phenyl]butanoic acid typically involves the reaction of 4-aminophenylbutanoic acid with 2-chloroethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminophenylbutanoic acid attacks the electrophilic carbon of 2-chloroethanol, resulting in the formation of the bis(2-hydroxyethyl)amino group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Bis(2-hydroxyethyl)amino)phenyl]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[4-(Bis(2-hydroxyethyl)amino)phenyl]butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(Bis(2-hydroxyethyl)amino)phenyl]butanoic acid involves its interaction with specific molecular targets. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions, further modulating the activity of target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Bis(2-hydroxyethyl)amino)phenyl]butanoic acid is unique due to the presence of the bis(2-hydroxyethyl)amino group, which imparts distinct chemical and biological properties. This structural feature enhances its solubility in water and its ability to form hydrogen bonds, making it a valuable compound in various applications .

Properties

IUPAC Name

4-[4-[bis(2-hydroxyethyl)amino]phenyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c16-10-8-15(9-11-17)13-6-4-12(5-7-13)2-1-3-14(18)19/h4-7,16-17H,1-3,8-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGUQAIGQHYVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)N(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20316958
Record name 4-{4-[Bis(2-hydroxyethyl)amino]phenyl}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20316958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34677-78-6
Record name NSC309417
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309417
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-{4-[Bis(2-hydroxyethyl)amino]phenyl}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20316958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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